(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone
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Overview
Description
The compound “(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone” is a derivative of the pyrazolo[1,5-a]pyrazine system . This system is an attractive framework for the design of promising molecular structures for biomedical research .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton, was discovered by Roche INC . A series of GYH2-18 derivatives were designed, synthesized, and evaluated for their anti-HBV activity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to the pyrazolo[1,5-a]pyrazine system and a difluoromethylthio group attached to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The exact reactions would depend on the specific synthesis method used.Scientific Research Applications
Antiviral and Anticancer Activity
Research on heterocyclic compounds, such as pyrazoline derivatives, has demonstrated promising in vitro anticoronavirus and antitumoral activity . These compounds were synthesized through a process that allowed for the tuning of biological properties towards antiviral or antitumoral activity by making subtle structural variations on the phenyl moiety. Mode-of-action studies revealed that the antitumoral activity was particularly due to inhibition of tubulin polymerization (Jilloju et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating thieno- and pyrazoline moieties has been reported, showing a facile and convenient approach to obtaining derivatives with potential biological activities. Such methodologies highlight the versatility and accessibility of these compounds for further pharmacological evaluation (Mabkhot et al., 2010).
Anticancer Agents Evaluation
Another area of research focused on novel pyrazoline derivatives evaluated for cytotoxic effects on specific cancer cell lines, demonstrating significant anticancer activities. These studies underscore the potential of heterocyclic compounds in developing new therapeutic agents against cancer (Xu et al., 2017).
Future Directions
The pyrazolo[1,5-a]pyrazine system, to which this compound belongs, offers an attractive framework for the design of promising molecular structures for biomedical research . Future research could focus on exploring more derivatives of this system and evaluating their potential biomedical applications .
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, also known as (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to an allosteric site on the receptor, it modulates the receptor’s response to its ligand, glutamate, leading to decreased receptor activity .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the central nervous system, which plays a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological processes and pathways, potentially impacting mood disorders and cognitive or memory function .
Pharmacokinetics
Similar compounds have been noted to exhibit acceptable oral pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of mGluR2 activity, which can lead to changes in neuronal excitability and synaptic transmission . This can result in potential therapeutic effects for conditions such as mood disorders and cognitive or memory dysfunction .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-17(19)24-15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDAEYFDMQXNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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